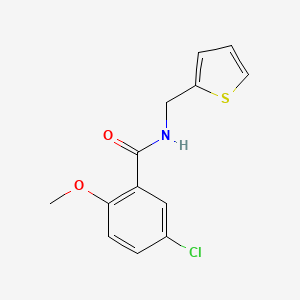
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide, also known as TCB-2, is a chemical compound that belongs to the family of benzamides. TCB-2 has been studied for its potential use in scientific research due to its unique properties and effects on the body.
Mecanismo De Acción
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound binds to the receptor and activates it, leading to changes in the activity of neurons in the brain. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. This compound has also been shown to affect the activity of neurons in the brain, leading to changes in behavior and cognition. This compound has been shown to cause hallucinations, changes in perception, and altered states of consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. This compound has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the effects of hallucinogens on the brain. This compound is also a partial agonist, which allows for more precise control over the level of receptor activation. However, this compound also has several limitations for use in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide. One area of research is to investigate the potential therapeutic uses of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is to study the effects of this compound on the brain at the molecular level, including its effects on gene expression and protein synthesis. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in animal studies.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide involves several steps, including the preparation of the starting materials and the reaction process. The starting materials include 5-chloro-2-methoxybenzoic acid, thienylmethylamine, and triethylamine. The reaction process involves the use of various reagents and solvents, including N,N-dimethylformamide, acetic anhydride, and hydrogen chloride gas. The final product is obtained through a purification process using chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a role in regulating mood, cognition, and perception. This compound has also been studied for its potential use in studying the effects of hallucinogens on the brain. This compound has been used in animal studies to investigate the role of the serotonin system in regulating behavior and cognition.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-12-5-4-9(14)7-11(12)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVILLDEBQSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
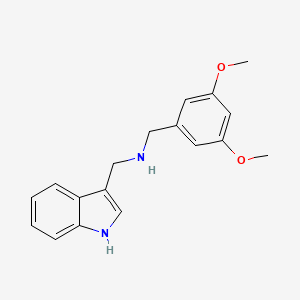
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
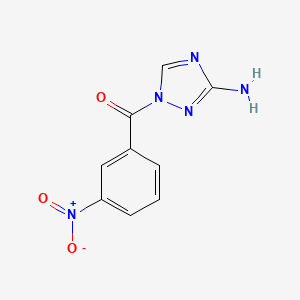
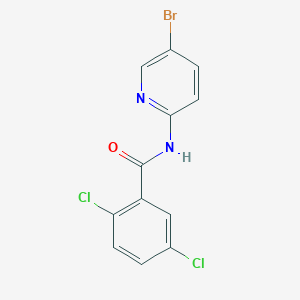
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
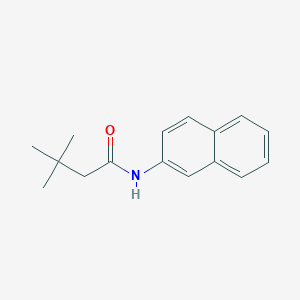

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)

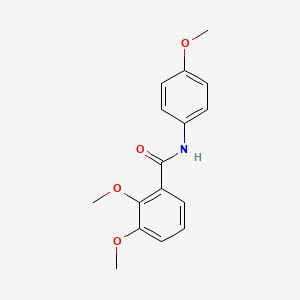
![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)

